Cas no 2602402-33-3 (Isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate)
Isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 2602402-33-3
- SCHEMBL24488995
- ISOPROPYL 3-OXO-2-OXA-4-AZABICYCLO[3.1.1]HEPTANE-5-CARBOXYLATE
- F93387
- Isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate
-
- Inchi: 1S/C9H13NO4/c1-5(2)13-7(11)9-3-6(4-9)14-8(12)10-9/h5-6H,3-4H2,1-2H3,(H,10,12)
- InChI Key: UEBWDPZRAODRIT-UHFFFAOYSA-N
- SMILES: O1C(NC2(C(=O)OC(C)C)CC1C2)=O
Computed Properties
- Exact Mass: 199.08445790g/mol
- Monoisotopic Mass: 199.08445790g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 64.6Ų
Isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR02AI01-100mg |
isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate |
2602402-33-3 | 95% | 100mg |
$103.00 | 2025-02-18 | |
| Aaron | AR02AI01-250mg |
isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate |
2602402-33-3 | 95% | 250mg |
$138.00 | 2025-02-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBDL996-100mg |
isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate |
2602402-33-3 | 95% | 100mg |
¥594.0 | 2024-04-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBDL996-250mg |
isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate |
2602402-33-3 | 95% | 250mg |
¥792.0 | 2024-04-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBDL996-500mg |
isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate |
2602402-33-3 | 95% | 500mg |
¥1320.0 | 2024-04-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBDL996-1g |
isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate |
2602402-33-3 | 95% | 1g |
¥1980.0 | 2024-04-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBDL996-5g |
isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate |
2602402-33-3 | 95% | 5g |
¥5940.0 | 2024-04-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBDL996-10g |
isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate |
2602402-33-3 | 95% | 10g |
¥9900.0 | 2024-04-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBDL996-25g |
isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate |
2602402-33-3 | 95% | 25g |
¥19800.0 | 2024-04-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBDL996-100.0mg |
isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate |
2602402-33-3 | 95% | 100.0mg |
¥594.0000 | 2025-04-11 |
Isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate Suppliers
Isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate Related Literature
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on Isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate
Recent Advances in the Study of Isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate (CAS: 2602402-33-3)
Isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate (CAS: 2602402-33-3) is a novel bicyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of pharmacologically active molecules, particularly those targeting neurological and inflammatory disorders. This research briefing aims to provide an overview of the latest findings related to this compound, including its synthetic pathways, biological activities, and potential clinical applications.
The compound's bicyclic scaffold, characterized by a fused oxa-aza ring system, offers a rigid framework that is conducive to interactions with various biological targets. Recent synthetic methodologies have focused on optimizing the yield and purity of Isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate, with particular emphasis on green chemistry approaches to reduce environmental impact. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated a catalytic asymmetric synthesis route that achieved an enantiomeric excess of over 95%, highlighting the compound's potential for chiral drug development.
In terms of biological activity, preliminary in vitro studies have shown that derivatives of Isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate exhibit moderate inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating chronic inflammatory conditions. Additionally, molecular docking simulations have revealed favorable binding affinities for GABAA receptor subtypes, implicating its utility in the design of novel anxiolytics and sedatives. These findings were corroborated by a recent preclinical study in rodent models, which reported dose-dependent reductions in anxiety-like behaviors without significant sedative side effects.
Despite these promising results, challenges remain in the translational development of Isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate. Pharmacokinetic studies indicate limited oral bioavailability, necessitating further structural modifications or formulation strategies to enhance drug delivery. Moreover, the compound's metabolic stability and potential toxicity profiles require comprehensive evaluation in advanced in vivo models. Collaborative efforts between academic and industrial researchers are underway to address these limitations, with several patent applications filed in 2023 for novel derivatives and prodrug formulations.
In conclusion, Isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate represents a promising scaffold for the development of next-generation therapeutics, particularly in the realms of neurology and immunology. Ongoing research is expected to elucidate its full pharmacological potential and pave the way for clinical trials in the coming years. This briefing underscores the importance of continued investment in the exploration of structurally innovative compounds like 2602402-33-3 to address unmet medical needs.
2602402-33-3 (Isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)